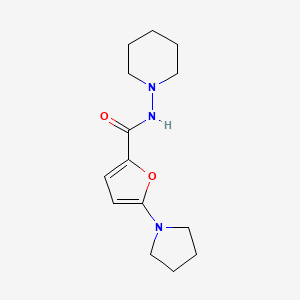
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with piperidine and pyrrolidine groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperidine and Pyrrolidine: The furan ring is then subjected to substitution reactions with piperidine and pyrrolidine. This can be achieved through nucleophilic substitution reactions where the furan ring is treated with piperidine and pyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine-2-carboxamide: Contains a pyridine ring in place of the furan ring.
Uniqueness
N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide is unique due to its specific combination of piperidine and pyrrolidine substituents on a furan ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
826991-36-0 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-piperidin-1-yl-5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c18-14(15-17-10-2-1-3-11-17)12-6-7-13(19-12)16-8-4-5-9-16/h6-7H,1-5,8-11H2,(H,15,18) |
InChI Key |
VQYRPQXWLDUTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(O2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















